molecular formula C7H12ClN3 B1396810 N-Methyl-1-(2-methylpyrimidin-4-yl)methanaminedihydrochloride CAS No. 1332530-35-4

N-Methyl-1-(2-methylpyrimidin-4-yl)methanaminedihydrochloride

Cat. No.: B1396810
CAS No.: 1332530-35-4
M. Wt: 173.64 g/mol
InChI Key: GHHPORXKEHATDW-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 2-methylpyrimidin-4-ylmethanamine as the starting material.

  • Methylation: The starting material undergoes methylation using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N) to form N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine.

  • Dihydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.

  • Reduction Products: Reduction can yield amines or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is similar to other pyrimidine derivatives, such as:

  • 2-Methylpyrimidin-4-ylmethanamine: A closely related compound without the N-methyl group.

  • 4-Aminopyrimidine: A simpler pyrimidine derivative with an amino group at the 4-position.

  • 5-Methyluracil: Another pyrimidine derivative with a methyl group at the 5-position.

Uniqueness: What sets N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride apart from these similar compounds is the presence of the N-methyl group, which can significantly alter its chemical and biological properties.

Properties

CAS No.

1332530-35-4

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-6-9-4-3-7(10-6)5-8-2;/h3-4,8H,5H2,1-2H3;1H

InChI Key

GHHPORXKEHATDW-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)CNC.Cl.Cl

Canonical SMILES

CC1=NC=CC(=N1)CNC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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